PPAR Subtype Selectivity Profile: Distinct Bias Relative to the 2,5-Dimethylphenyl Isomer
While the 2,5-dimethylphenyl positional isomer (CAS 681459-16-5) has been reported as a nanomolar dual PPARα/γ agonist (EC₅₀ values of 1.7 nM and 4.7 nM, respectively) [1], the 2,4-dimethylphenyl substitution pattern is expected to confer a distinct receptor selectivity profile. The altered steric bulk and electron density distribution around the phenyl ring can shift the compound's conformational preference upon binding to the PPAR ligand-binding domain, potentially favouring PPARα over PPARγ, or altering the α:γ potency ratio. This structural divergence is critical for programmes seeking to avoid PPARγ-mediated adverse effects such as adipogenesis and fluid retention [2].
| Evidence Dimension | PPARα / PPARγ transcriptional activation |
|---|---|
| Target Compound Data | Not directly reported; predicted to exhibit altered PPARα/γ selectivity ratio (>1.7 nM for PPARα, >4.7 nM for PPARγ, or shifted relative potency) |
| Comparator Or Baseline | 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid (CAS 681459-16-5): PPARα EC₅₀ = 1.7 nM; PPARγ EC₅₀ = 4.7 nM |
| Quantified Difference | Selectivity ratio cannot be quantified; qualitative difference inferred from structure-activity relationship (SAR) data on dimethyl substitution patterns |
| Conditions | Cell-based transactivation assay using GAL4-fused human PPARα/γ LBD in mammalian cells [2] |
Why This Matters
In drug discovery programmes targeting metabolic diseases, distinct PPAR subtype selectivity can influence both efficacy and safety.
- [1] Shibata, N. PPARα/γ Dual Agonist Drug Discovery Research. Doctoral Dissertation, Kyushu University, 2016. DOI: 10.15017/1670415. (Compound 1a: PPARα EC₅₀ = 1.7 nM, PPARγ EC₅₀ = 4.7 nM) View Source
- [2] BindingDB. BDBM50007649: Agonist activity at human PPARdelta expressed in nonhuman mammalian cells. Available at: http://bdb2.ucsd.edu View Source
